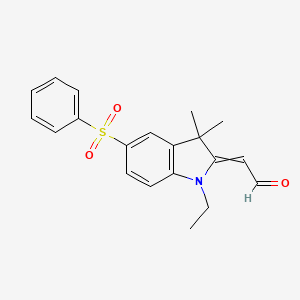

Acetaldehyde, (1-ethyl-1,3-dihydro-3,3-dimethyl-5-(phenylsulfonyl)-2H-indol-2-ylidene)-

Description

BenchChem offers high-quality Acetaldehyde, (1-ethyl-1,3-dihydro-3,3-dimethyl-5-(phenylsulfonyl)-2H-indol-2-ylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetaldehyde, (1-ethyl-1,3-dihydro-3,3-dimethyl-5-(phenylsulfonyl)-2H-indol-2-ylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55203-66-2 |

|---|---|

Molecular Formula |

C20H21NO3S |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-2-ylidene]acetaldehyde |

InChI |

InChI=1S/C20H21NO3S/c1-4-21-18-11-10-16(25(23,24)15-8-6-5-7-9-15)14-17(18)20(2,3)19(21)12-13-22/h5-14H,4H2,1-3H3 |

InChI Key |

LJIRAJMFCLSDGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C(C1=CC=O)(C)C |

Origin of Product |

United States |

Biological Activity

Acetaldehyde is a simple aldehyde that plays a significant role in various biological processes and is a key intermediate in the metabolism of ethanol. The compound of interest, (1-ethyl-1,3-dihydro-3,3-dimethyl-5-(phenylsulfonyl)-2H-indol-2-ylidene)-acetaldehyde , is an indole derivative that has garnered attention for its potential therapeutic applications. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its anticancer properties and metabolic interactions.

Synthesis and Characterization

The synthesis of indole derivatives often involves the reaction of aldehydes with various amines or other nucleophiles. For instance, studies have shown that compounds derived from 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde exhibit promising cytotoxic activity against cancer cell lines, including the AMJ breast cancer cell line . Characterization techniques such as NMR and FT-IR are routinely employed to confirm the structure of synthesized compounds.

Anticancer Activity

Research indicates that indole-based compounds, including those containing acetaldehyde moieties, exhibit significant anticancer properties. A study highlighted the synthesis of new indole Schiff bases that demonstrated potent cytotoxic effects against various cancer cell lines at low concentrations. The data suggested a promising therapeutic potential for these compounds in cancer treatment .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Indole Schiff Base A | AMJ Breast Cancer | 5.0 | Induction of apoptosis |

| Indole Schiff Base B | HepG2 Liver Cancer | 4.5 | ROS generation |

| Indole Schiff Base C | HCT116 Colon Cancer | 6.0 | Cell cycle arrest |

Metabolic Interactions

Acetaldehyde's role in metabolism is multifaceted. It has been shown to interact with enzymes such as aldehyde dehydrogenase (ALDH), which is crucial for detoxifying acetaldehyde into acetate. Research indicates that high ALDH activity correlates with transcriptional activation in cancer stem cells, suggesting that acetaldehyde can influence metabolic pathways that underlie tumor heterogeneity and drug resistance . This relationship highlights the dual nature of acetaldehyde as both a toxic metabolite and a potential therapeutic target.

Case Study 1: Indole Derivatives in Cancer Therapy

A recent study evaluated the anticancer effects of several indole derivatives, including those with acetaldehyde functionalities. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving caspase activation and oxidative stress modulation .

Case Study 2: Role of Acetaldehyde in Melanoma

In melanoma research, it was found that acetaldehyde metabolism via ALDH1A3 plays a significant role in regulating stem cell transcriptional states and could be targeted to overcome drug resistance . This finding underscores the importance of understanding how acetaldehyde influences both normal cellular functions and pathological conditions.

Preparation Methods

Overview of Indole Derivative Synthesis

The core structure of the compound is an indole ring substituted at various positions, including a phenylsulfonyl group and an ethyl substituent. Indole and its derivatives are commonly synthesized via the Fischer indole synthesis or through multicomponent reactions involving active aldehydes and ketones under acidic or catalytic conditions.

Indole derivatives bearing sulfonyl groups are often prepared by sulfonylation of indole precursors or by using sulfonyl-containing starting materials. The ethyl substitution and dimethyl groups at the 3,3-positions suggest the use of alkylation and methylation steps or starting from appropriately substituted ketones.

Preparation Methods Specific to Acetaldehyde, (1-ethyl-1,3-dihydro-3,3-dimethyl-5-(phenylsulfonyl)-2H-indol-2-ylidene)-

General Synthetic Route

Based on the structural complexity and literature on similar indole derivatives, the preparation involves:

Step 1: Formation of the Indole Core

The indole nucleus with the 1-ethyl and 3,3-dimethyl substitutions is typically synthesized via modified Fischer indole synthesis or related cyclization reactions. For example, reactions of hydrazines with ketones in acidic media can yield substituted indoles with high regioselectivity.Step 2: Introduction of the Phenylsulfonyl Group

The phenylsulfonyl substituent at the 5-position is introduced either by direct sulfonylation of the indole ring or by employing phenylsulfonyl-substituted starting materials. Sulfonylation typically uses sulfonyl chlorides or sulfonic acids in the presence of bases or catalysts.Step 3: Formation of the Ylidene Acetaldehyde Moiety

The aldehyde functionality conjugated via a ylidene linkage at the 2-position of the indole ring is introduced by condensation reactions with acetaldehyde or its derivatives. This step often involves Knoevenagel-type condensations or Wittig-type reactions to form the exocyclic double bond.

Detailed Synthetic Procedure Example

Note: Specific yields and conditions may vary depending on substrate purity and reaction scale.

Supporting Synthetic Methodologies and Mechanistic Insights

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis remains the cornerstone for constructing the indole core. Adaptations include using substituted hydrazines and ketones to introduce the ethyl and dimethyl groups. Acidic conditions (acetic acid or HCl) facilitate cyclization and rearrangement.

Sulfonylation Techniques

Sulfonylation is achieved through electrophilic aromatic substitution using phenylsulfonyl chlorides. The reaction typically requires a base to neutralize the generated HCl and proceeds under mild conditions to prevent decomposition of sensitive groups.

Knoevenagel Condensation and Ylidene Formation

The aldehyde functionality conjugated to the indole ring is introduced via condensation with acetaldehyde or its derivatives. This step forms the exocyclic double bond (ylidene), crucial for the compound's chemical behavior. Catalysts such as bases (e.g., piperidine) or acids can be employed to drive the condensation.

Patents and Industrial Preparation Notes

Patent literature confirms the synthesis of related indole derivatives with substituted acetaldehyde functionalities using similar synthetic sequences involving:

- Preparation of substituted imidazole or indole intermediates from diamines and acyl compounds.

- Use of chlorinating agents like thionyl chloride for acyl compound preparation.

- Purification by chromatographic methods after extraction and drying steps.

These methods underline the feasibility of scaling the synthesis for industrial or pharmaceutical applications.

Summary Table of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.